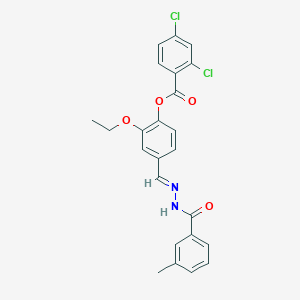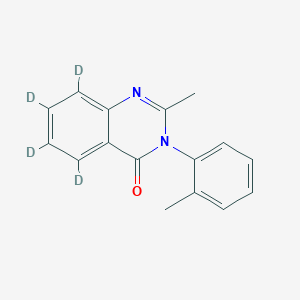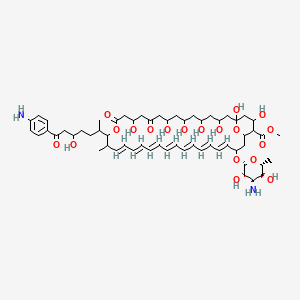
2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for preparing 2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents. Industrial production methods are not well-established due to the compound’s rarity and specialized use in research .
Analyse Chemischer Reaktionen
2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is primarily used in early discovery research. Its applications span various fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
- 2-Ethoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl benzoate
- 2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl benzoate
- 2-Ethoxy-4-(2-(3-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate
These compounds share similar structural features but differ in the position and nature of substituents on the benzoyl group. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
477732-28-8 |
|---|---|
Molekularformel |
C24H20Cl2N2O4 |
Molekulargewicht |
471.3 g/mol |
IUPAC-Name |
[2-ethoxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H20Cl2N2O4/c1-3-31-22-12-16(14-27-28-23(29)17-6-4-5-15(2)11-17)7-10-21(22)32-24(30)19-9-8-18(25)13-20(19)26/h4-14H,3H2,1-2H3,(H,28,29)/b27-14+ |
InChI-Schlüssel |
PNMVDVPQNKGJQY-MZJWZYIUSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC(=C2)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC(=C2)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047549.png)


![3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12047558.png)

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B12047574.png)
![8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12047581.png)
![Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12047584.png)



![N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047622.png)

![N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B12047630.png)
